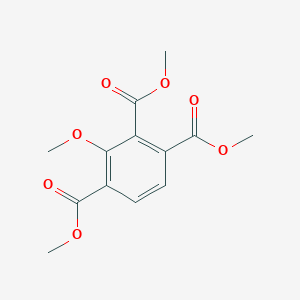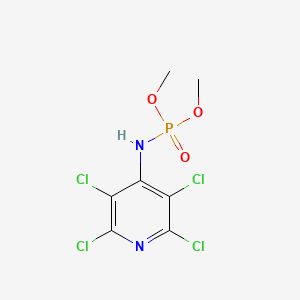
Diethyl (3-chlorobenzoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-chlorobenzoyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorobenzoyl group attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorobenzoyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate (diethyl propanedioate) with 3-chlorobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reagents are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-chlorobenzoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to generate the enolate ion from diethyl malonate.
3-Chlorobenzoyl Chloride: Acts as the electrophile in the alkylation reaction.
Ethanol: Common solvent for the reaction.
Hydrochloric Acid: Used in hydrolysis reactions to convert esters to carboxylic acids.
Major Products
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Aplicaciones Científicas De Investigación
Diethyl (3-chlorobenzoyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (3-chlorobenzoyl)propanedioate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester with similar reactivity but different physical properties.
Ethyl Acetoacetate: Shares similar reactivity patterns due to the presence of ester and carbonyl groups.
Uniqueness
Diethyl (3-chlorobenzoyl)propanedioate is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct reactivity and potential applications compared to other esters. This structural feature allows for specific interactions in chemical reactions and potential biological activity.
Propiedades
Número CAS |
30010-83-4 |
|---|---|
Fórmula molecular |
C14H15ClO5 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
diethyl 2-(3-chlorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H15ClO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-6-5-7-10(15)8-9/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
HGYKXPIKAPKSPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



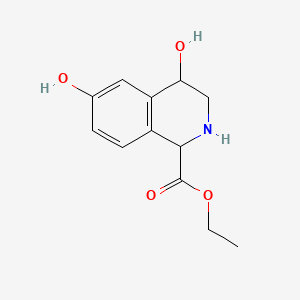



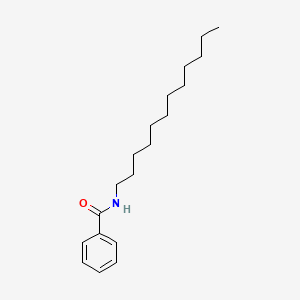

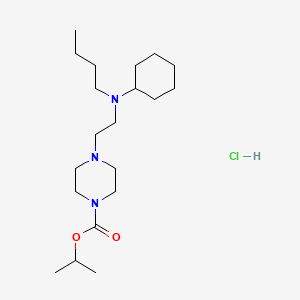

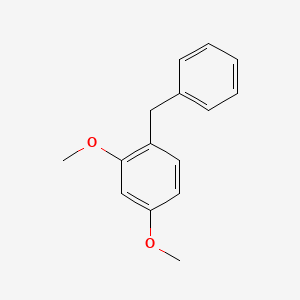
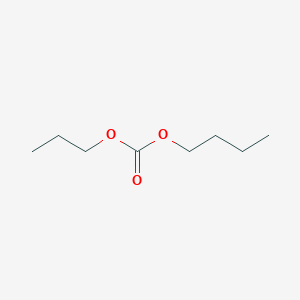
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
